molecular formula C5H8N4O3S2 B1676374 Methazolamide CAS No. 554-57-4

Methazolamide

Cat. No.: B1676374
CAS No.: 554-57-4
M. Wt: 236.3 g/mol
InChI Key: FLOSMHQXBMRNHR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methazolamide interacts with the enzyme carbonic anhydrase, inhibiting its activity . This inhibition slows the formation of bicarbonate ions, leading to a reduction in sodium and fluid transport . This biochemical interaction plays a crucial role in the therapeutic effect of this compound in treating glaucoma by decreasing aqueous humor secretion .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is indicated for the reduction of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension who are insufficiently responsive to beta-blockers . This compound achieves a high concentration in the cerebrospinal fluid, but it is not considered an effective anticonvulsant .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of carbonic anhydrase . This inhibition results in a decrease in the production of aqueous humor, thereby lowering intraocular pressure .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific long-term effects on cellular function are not mentioned in the search results, this compound is known to have a weak and transient diuretic effect, resulting in an increase in urinary volume, with excretion of sodium, potassium, and chloride .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . Specific details about threshold effects or toxic effects at high doses were not found in the search results.

Metabolic Pathways

This compound is involved in the carbonic anhydrase metabolic pathway . It inhibits carbonic anhydrase, slowing the formation of bicarbonate ions and subsequently reducing sodium and fluid transport .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extra-cellular fluid . Approximately 55% of this compound is bound to plasma proteins .

Subcellular Localization

The specific subcellular localization of this compound is not mentioned in the search results. Given its role as a carbonic anhydrase inhibitor, it can be inferred that this compound likely localizes to areas where carbonic anhydrase is present, such as the cytoplasm of cells .

Properties

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOSMHQXBMRNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023281, DTXSID50901331
Record name Methazolamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_433
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855821
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Methazolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00703
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Methazolamide is a potent inhibitor of carbonic anhydrase. Inhibition of carbonic anhydrase in the ciliary processes of the eye decreases aqueous humor secretion, presumably by slowing the formation of bicarbonate ions with subsequent reduction in sodium and fluid transport., ANTICONVULSANT PROPERTIES...RESEMBLE THOSE OF CARBON DIOXIDE. IN ANIMALS, THEY ABOLISH THE TONIC EXTENSOR COMPONENT OF MAXIMAL ELECTROSHOCK CONVULSIONS, ELEVATE SEIZURE THRESHOLD, & PROTECT AGAINST AUDIOGENIC SEIZURES & THOSE PRODUCED BY WITHDRAWAL FROM HIGH CONCN OF CARBON DIOXIDE. /CARBONIC ANHYDRASE INHIBITORS/, MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF ENZYME CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE...IN ABSENCE OF ENZYME. /CARBONIC ANHYDRAS INHIBITORS/, MORE THAN 99% OF ENZYME ACTIVITY IN THE KIDNEY MUST BE INHIBITED BEFORE PHYSIOLOGICAL EFFECTS BECOME APPARENT. THE ENZYME ITSELF IS DOMINANT TISSUE COMPONENT TO WHICH THE INHIBITORS BECOME BOUND. /CARBONIC ANHYDRASE INHIBITORS/, FOLLOWING ADMIN OF ACETAZOLAMIDE, THE URINE VOLUME PROMPTLY INCR. NORMALLY ACIDIC PH BECOMES ALKALINE. URINARY CONCN OF BICARBONATE ANION INCR AND IS MATCHED BY SODIUM AND SUBSTANTIAL AMT OF POTASSIUM. /CARBONIC ANHYDRASE INHIBITORS/, ...THE DRUG HAS BEEN FOUND TO INHIBIT EPILEPTIC SEIZURES & TO DECR RATE OF SPINAL FLUID FORMATION. EXACT MECHANISMS BY WHICH CARBONIC ANHYDRASE INHIBITION IS RELATED TO THESE CHANGES IN FUNCTION ARE NOT CLEAR, & MULTIPLE FACTORS MAY BE INVOLVED. /CARBONIC ANHYDRASE INHIBITORS/
Record name Methazolamide
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Record name METHAZOLAMIDE
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Color/Form

CRYSTALS FROM WATER

CAS No.

554-57-4, 1164547-86-7
Record name Methazolamide
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Record name Methazolamide [USP:INN:BAN:JAN]
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Record name Methazolamide, (Z)-
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Record name METHAZOLAMIDE
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Melting Point

213-214 °C
Record name Methazolamide
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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